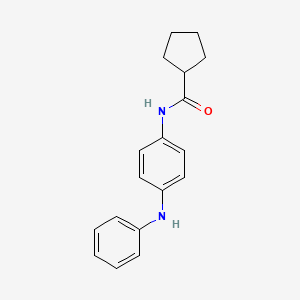![molecular formula C14H13NO4 B5723311 4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)
4-[(5-ethyl-2-furoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-ethyl-2-furoyl)amino]benzoic acid, also known as EFA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The purpose of
作用機序
The mechanism of action of 4-[(5-ethyl-2-furoyl)amino]benzoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. This compound inhibits COX activity by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation, pain, and fever. It has been found to be effective in various animal models of inflammation, including carrageenan-induced paw edema, formalin-induced paw licking, and acetic acid-induced writhing. This compound has also been shown to reduce fever in animal models of pyrogen-induced fever.
実験室実験の利点と制限
The advantages of using 4-[(5-ethyl-2-furoyl)amino]benzoic acid in lab experiments include its well-established anti-inflammatory and analgesic properties, as well as its relatively low toxicity. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[(5-ethyl-2-furoyl)amino]benzoic acid. One potential area of investigation is the development of more water-soluble derivatives of this compound that can be administered more easily in experimental settings. Another area of research is the investigation of the potential anti-cancer properties of this compound, as some studies have suggested that it may have anti-tumor effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a potential therapeutic agent for the treatment of inflammation, pain, and fever. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound, including the development of more water-soluble derivatives and the investigation of its potential anti-cancer properties.
合成法
The synthesis of 4-[(5-ethyl-2-furoyl)amino]benzoic acid involves the reaction between 5-ethyl-2-furoic acid and 4-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the product is confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
The scientific research application of 4-[(5-ethyl-2-furoyl)amino]benzoic acid is primarily focused on its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX activity, this compound reduces inflammation and pain in various animal models of inflammation.
特性
IUPAC Name |
4-[(5-ethylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-11-7-8-12(19-11)13(16)15-10-5-3-9(4-6-10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDGFMJDNVOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)



![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)

![5-chloro-N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5723290.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![methyl 4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5723303.png)
![2-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5723309.png)

